4-Chloro-3-isopropoxyaniline
Overview
Description
4-Chloro-3-isopropoxyaniline is a chemical compound with the molecular formula C9H12ClNO1. It is a solid substance2 and its molecular weight is 185.652.
Synthesis Analysis
There is no specific information available about the synthesis of 4-Chloro-3-isopropoxyaniline. However, it is known that substituted anilines can be synthesized through various methods, including the reaction of amines with aryl halides3.Molecular Structure Analysis
The molecular structure of 4-Chloro-3-isopropoxyaniline consists of a benzene ring substituted with a chlorine atom, an isopropoxy group, and an amino group4. The InChI key of this compound is YXBDJALKYPUAFT-UHFFFAOYSA-N1.
Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving 4-Chloro-3-isopropoxyaniline. However, a study has reported the synthesis of a series of derivatives from a similar compound, 4-chloro-3-(trifluoromethyl)-phenyl-4-piperidinol, which involved reactions with various halogen-substituted molecules5.Physical And Chemical Properties Analysis
4-Chloro-3-isopropoxyaniline is a solid substance2. It has a molecular weight of 185.652. The compound should be stored in a refrigerated condition2.Scientific Research Applications
Supramolecular Structure Analysis
4-Chloro-3-isopropoxyaniline shares structural similarities with compounds such as 4-(4′-Iodo)phenoxyaniline, which have been studied for their supramolecular structures. A study by Dey and Desiraju (2004) compared the crystal structures of various phenoxyanilines, including chloro derivatives, providing insights into their isomorphism and molecular arrangements in different conditions (Dey & Desiraju, 2004).
Environmental and Microbial Research
Research on closely related compounds like 2-chloro-4-nitroaniline, used in agriculture and industry, has revealed its environmental impact. A study by Duc (2019) demonstrated the anaerobic degradation of these compounds by specific microbial strains, offering potential bioremediation strategies for environments contaminated with similar chloroaniline compounds (Duc, 2019).
Spectroscopic Analysis and Ab Initio Calculations
The vibrational modes and molecular geometry of similar compounds like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline have been studied through Fourier transform infrared and FT-Raman spectral analysis. Arjunan and Mohan (2008) conducted such a study, offering a basis for understanding the physical and chemical properties of 4-Chloro-3-isopropoxyaniline (Arjunan & Mohan, 2008).
Synthesis and Antioxidant Activities
The synthesis of novel compounds from derivatives like 4-chloro-3-methylaniline has been explored, with a focus on their antioxidant activities. Topçu et al. (2021) synthesized novel compounds and evaluated their antioxidant potential, which can be relevant for 4-Chloro-3-isopropoxyaniline in similar applications (Topçu et al., 2021).
Aerobic Degradation Pathways
Aerobic degradation pathways for compounds like 2-chloro-4-nitroaniline, which are structurally similar to 4-Chloro-3-isopropoxyaniline, have been identified, offering insights into their environmental impact and potential biodegradation. Khan et al. (2013) elucidated these pathways, demonstrating the role of specific bacterial strains in breaking down such compounds (Khan et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, 3-isopropoxyaniline, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes7. It also recommends using personal protective equipment and ensuring adequate ventilation7.
Future Directions
There is no specific information available about the future directions of 4-Chloro-3-isopropoxyaniline. However, research into the synthesis and applications of similar compounds continues to be an active area of study8.
properties
IUPAC Name |
4-chloro-3-propan-2-yloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZBEHUXMWTNTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512216 | |
Record name | 4-Chloro-3-[(propan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-isopropoxyaniline | |
CAS RN |
76464-54-5 | |
Record name | 4-Chloro-3-[(propan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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